2-Methoxymethyl-p-aminophenol hydrochloride

Oxidative hair dye Genotoxicity Mutagenicity

Formulators replacing p-aminophenol (PAP) in red-to-copper oxidative hair dyes face shade mismatch and mutagenicity risks from analogs. 2-Methoxymethyl-p-aminophenol HCl uniquely solves both: - Matches PAP color intensity and brightness; avoids the weaker, bluer shades of 2-methyl and 2-hydroxymethyl analogs. - Ames-negative genotoxicity profile vs. mutagenic 2-hydroxymethyl analog, enabling safer consumer products. Supplied as hydrochloride salt for superior aqueous solubility and solid-state stability. Note: prohibited in EU cosmetics (Annex II); for non-EU markets only.

Molecular Formula C8H12ClNO2
Molecular Weight 189.639
CAS No. 135043-65-1
Cat. No. B590598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxymethyl-p-aminophenol hydrochloride
CAS135043-65-1
Molecular FormulaC8H12ClNO2
Molecular Weight189.639
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)N)O.Cl
InChIInChI=1S/C8H11NO2.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H
InChIKeyLFQAFAXNSUMQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxymethyl-p-aminophenol HCl: Identity, Physicochemical Profile, and Role in Oxidative Hair Dyes


2-Methoxymethyl-p-aminophenol hydrochloride (CAS 135043-65-1; molecular formula C8H12ClNO2; MW 189.64 g/mol) is a substituted p-aminophenol derivative supplied as the hydrochloride salt . The compound functions as a primary intermediate (developer) in permanent oxidative hair dye formulations, where it undergoes oxidation to a reactive quinonimine species that subsequently couples with aromatic meta-substituted couplers to generate the final chromophore within the hair shaft [1]. The hydrochloride salt form confers enhanced water solubility and improved solid-state stability compared to the free base (CAS 29785-47-5), making it the preferred physical form for formulation and procurement . The compound carries the INCI designation 2-Methoxymethyl-p-Aminophenol HCl and the FDA UNII T80J831V4V [2].

Why 2-Position Substituents Determine p-Aminophenol Derivative Selection


Within the family of p-aminophenol-type oxidation bases, the identity of the substituent at the 2-position of the aromatic ring profoundly influences at least three selection-critical parameters: (i) the hue, chromaticity, and depth of the color produced with a given coupler combination; (ii) the toxicological profile, particularly mutagenic potential as assessed by the Ames test; and (iii) the regulatory status in key jurisdictions [1]. Empirical evidence from controlled dyeing experiments demonstrates that closely related analogs such as 4-amino-2-methylphenol and 4-amino-2-hydroxymethylphenol yield visually distinct (weaker and bluer) shades compared to p-aminophenol, while the 2-methoxymethyl substituted derivative uniquely matches the color intensity and brightness of the parent p-aminophenol [1]. Furthermore, 4-amino-2-hydroxymethylphenol exhibits a positive mutagenic response in the Ames test, whereas 4-amino-2-methoxymethylphenol is Ames-negative — a binary toxicological distinction that directly impacts compound suitability for consumer product applications [1]. Additionally, 2-methoxymethyl-p-aminophenol (as free base or HCl salt) is listed on Annex II of the EU Cosmetic Products Regulation (prohibited substances), a regulatory outcome not shared by all p-aminophenol analogs, which fundamentally alters global procurement and formulation strategies depending on the intended market [2].

Quantitative Differentiation: 2-Methoxymethyl-p-aminophenol HCl vs. Closest Analogs


Ames Mutagenicity: Negative vs. Positive Profile Against 2-Hydroxymethyl Analog

In a direct head-to-head comparison disclosed in US Patent 4,997,451, 4-amino-2-hydroxymethylphenol (a closely related 2-substituted p-aminophenol analog) is explicitly reported to be mutagenic in the Ames mutagenicity test, while 4-amino-2-methoxymethylphenol (the free-base form of the target compound) is non-mutagenic under the same test conditions [1]. This binary negative/positive distinction represents a fundamental toxicological differentiation between two structurally adjacent candidates within the same compound class.

Oxidative hair dye Genotoxicity Mutagenicity Developer safety Ames test

Color Shade Fidelity: Matching p-Aminophenol Intensity vs. Weaker/Bluer Analogs

US Patent 4,997,451 provides a cross-compound dyeing comparison establishing that 4-amino-2-methylphenol and 4-amino-2-hydroxymethylphenol produce 'comparatively weaker and bluer shades than the standard p-aminophenol' when used as developer substances [1]. In contrast, 4-amino-2-methoxymethylphenol (and the broader class of 2-alkoxymethyl-substituted p-aminophenols of Formula I) yields 'approximately the same color shades as with a comparable color depth' and achieves color intensity and brightness 'comparable in color intensity and brightness with p-Aminophenol' [1][2]. Compositions containing 2-methoxymethyl-para-aminophenol (0.5–1 g per 100 g composition) in combination with 2-methyl-5-aminophenol couplers produce iridescent copper blond and golden copper blond shades on natural grey hair (90% white) at pH 9.6–9.8 [3].

Hair dye colorimetry Developer comparison Shade fidelity Chromaticity Red-region dyes

EU Regulatory Status: Annex II Prohibition vs. Restricted p-Aminophenol

Under the EU Cosmetic Products Regulation (EC No. 1223/2009), Annex II (List of Prohibited Substances), 2-Methoxymethyl-p-aminophenol hydrochloride (CAS 135043-65-1) is listed with a maximum authorized concentration of 0% in hair dye products, constituting a complete ban on use in cosmetic products marketed in the European Union [1]. The free base form (CAS 29785-47-5) is identically classified under the same Annex II entry [2]. By contrast, p-aminophenol (PAP, CAS 123-30-8) is not listed on Annex II and remains permitted as a hair dye ingredient under defined restrictions (typically up to a specified maximum concentration after mixing under oxidative conditions) [3]. This regulatory divergence creates a binary jurisdiction-based procurement decision tree: formulations destined for the EU market cannot contain 2-methoxymethyl-p-aminophenol in any concentration, whereas p-aminophenol remains usable within prescribed limits.

Cosmetic regulation EU Annex II Hair dye ban Global procurement Regulatory compliance

Preferred Developer Status Within the 2-Alkoxymethyl-p-aminophenol Series

Within the 2-alkoxymethyl-p-aminophenol series disclosed in US Patent 5,993,791, the patent explicitly states that '2-Methoxymethyl-para-aminophenol or one of its addition salts with an acid is more particularly preferred' among the enumerated compounds of Formula (II), which include 2-ethoxymethyl, 2-n-propyloxymethyl, 2-isopropyloxymethyl, 2-(β-hydroxyethoxy)methyl, and 2-[(2',2',2'-trifluoroethoxy)methyl] analogs [1]. This stated preference is supported by formulation examples (1–3) where 2-methoxymethyl-para-aminophenol at 0.5–1 g/100 g, combined with 2-methyl-5-aminophenol couplers, delivers iridescent copper blond, golden copper blond, and golden ash blond shades with good resistance to light, washing, and perspiration [1]. The preference reflects an optimal balance of achievable shade palette (warm coppery tones), color intensity, fastness properties, and synthetic accessibility.

Patent preference Developer selection SAR Alkoxymethyl series Copper shades

High-Value Application Scenarios Grounded in Differentiation Evidence


Non-EU Formulations Requiring p-Aminophenol Shade Fidelity with Improved Safety

In markets outside the European Union where Annex II prohibitions do not apply, formulators seeking to replace p-aminophenol (PAP) in red-to-copper shade oxidative hair dye products can deploy 2-methoxymethyl-p-aminophenol hydrochloride as a primary intermediate. The compound's demonstrated ability to match the color intensity and brightness of p-aminophenol [1] — unlike 2-methyl and 2-hydroxymethyl analogs, which produce 'weaker and bluer shades' [1] — means that existing shade palettes can be preserved with minimal reformulation. Simultaneously, the Ames-negative profile provides a toxicological advantage over the mutagenic 2-hydroxymethyl analog and addresses the toxicological concerns historically associated with p-aminophenol itself [2]. Typical use concentrations of 0.01–3.0 wt% (preferably 0.1–2.5 wt%) in the dyeing composition, coupled with conventional couplers such as 2-methyl-5-aminophenol, resorcinol, m-aminophenol, and 1-naphthol, yield iridescent copper blond, golden copper blond, and fashion golden shades [3][4].

Research Tool for Substituent Electronic Effects on Oxidative Coupling Kinetics

The methoxymethyl substituent at the 2-position is electron-withdrawing (inductive effect via the oxygen atom), which influences both the oxidation potential of the p-aminophenol nucleus and the rate of the subsequent coupling step with meta-substituted couplers. Mechanistic studies on the structurally analogous 2-(methoxymethyl)benzene-1,4-diamine (ME-PPD) have demonstrated that the electron-withdrawing methoxymethyl group accelerates the coupling step with 3-aminophenol compared to analogs bearing electron-donating substituents [5]. 2-Methoxymethyl-p-aminophenol hydrochloride serves as a well-defined model compound for systematic investigations into how 2-position electronic effects modulate the oxidative conversion of p-aminophenol developers to their reactive quinonimine intermediates and the subsequent coupling kinetics with diverse coupler classes. The hydrochloride salt form ensures reproducible aqueous solubility and handling characteristics for kinetic and mechanistic studies.

Jurisdiction-Specific Portfolio Strategy Where EU Annex II Bans Reshape Selection

Global hair color manufacturers managing multi-jurisdiction product portfolios face a binary ingredient decision for the EU vs. non-EU markets. 2-Methoxymethyl-p-aminophenol hydrochloride is explicitly listed on Annex II of the EU Cosmetic Products Regulation (0% authorized in hair dye products) [6], rendering it legally unusable in any cosmetic product sold in the EU. However, in jurisdictions where this prohibition does not apply, the compound's unique combination of p-aminophenol-comparable shade performance [1], Ames-negative genotoxicity profile [2], and 'more particularly preferred' status in the patent literature [3] makes it a strategically valuable ingredient for products targeting the red-to-copper spectrum. Procurement teams must verify the positive/negative list status of the target market and ensure supplier documentation (Certificate of Analysis confirming purity ≥95%, SDS, and regulatory compliance statement) explicitly addresses the non-EU intended use .

Formulation Development Leveraging Hydrochloride Salt Solubility in Aqueous Systems

The hydrochloride salt form of 2-methoxymethyl-p-aminophenol (CAS 135043-65-1) offers practical solubility advantages in aqueous alkaline dyeing compositions. The compound is characterized as a white to off-white crystalline solid with good water solubility attributable to the hydrochloride salt, contrasting with the free base form (CAS 29785-47-5) which has inherently lower aqueous solubility [4]. This solubilization facilitates uniform distribution of the developer in the dye base, ensures consistent stoichiometry during the oxidative coupling reaction with the hydrogen peroxide developer, and reduces the risk of undissolved particulate matter causing uneven dye uptake on the hair fiber. For formulation scientists, the hydrochloride salt is the appropriate procurement form for aqueous and hydroalcoholic dye base systems, consistent with the patent examples where the hydrochloride is explicitly identified as a preferred acid addition salt alongside sulfate, hydrobromide, and tartrate [7].

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